3-(4H)-基)-N-(4-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

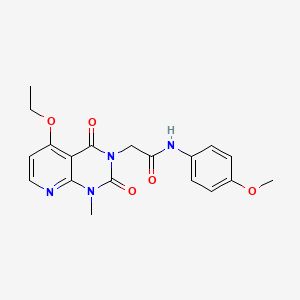

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.392. The purity is usually 95%.

BenchChem offers high-quality 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 该化合物能够通过自由基途径实现催化脱硼化,适用于1°、2°和3°烷基硼酸酯。 与马特森-CH₂-同系化结合使用时,可以实现形式上的反马氏规则烯烃加氢甲基化——一种有价值且以前未知的转化 .

有机合成与脱硼化

昆虫生长调节

蚊子幼虫杀虫剂

生物活性

The compound 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This compound exhibits a unique structure that may confer significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₈N₄O₄

- CAS Number : 1005304-29-9

- Molecular Weight : 358.34 g/mol

The structure includes a pyrimidine ring fused with a pyridine component, along with ethoxy and methoxy substituents that enhance its lipophilicity and potentially its pharmacokinetic properties.

Anticancer Properties

Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for cancer therapy .

A review highlighted that derivatives with similar structures have shown efficacy against various cancer types by targeting specific signaling pathways associated with tumor growth. For instance, compounds targeting the polo-like kinase 1 (Plk1) have been noted for their anticancer activity .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially modulating their activity. For example, it may inhibit enzymes involved in nucleotide synthesis or DNA repair mechanisms, further contributing to its anticancer effects. The presence of functional groups like methoxy and ethoxy may enhance binding affinity to these targets .

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting that similar compounds exhibit anti-inflammatory activities . The modulation of inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | CDK inhibition | |

| Enzyme Inhibition | Interaction with DNA repair enzymes | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Study: Inhibition of CDKs

A study investigated the efficacy of related pyrido[2,3-d]pyrimidine compounds on various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at low micromolar concentrations. Specifically, an analog demonstrated an IC50 value comparable to established CDK inhibitors used in clinical settings .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. The interaction alters the activity of these proteins, leading to downstream effects that can inhibit tumor growth or modulate inflammatory responses. The detailed pathways involved are still under investigation but are believed to include:

- Cell Cycle Arrest : By inhibiting CDKs.

- Apoptosis Induction : Triggering programmed cell death in malignant cells.

- Cytokine Modulation : Reducing levels of pro-inflammatory cytokines.

属性

IUPAC Name |

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-4-28-14-9-10-20-17-16(14)18(25)23(19(26)22(17)2)11-15(24)21-12-5-7-13(27-3)8-6-12/h5-10H,4,11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWROOEZAPKSORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。